6,7-Dimethoxy-2,3-dimethylquinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline involves several chemical reactions that highlight its complexity and the intricacies of quinoxaline derivatives' synthesis. Notably, the three-component synthesis of dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates offers insights into the reactive intermediates and conditions favorable for synthesizing quinoxaline derivatives, which could be related to the target compound's synthesis (Lisovenko & Dryahlov, 2014). Moreover, methodologies for synthesizing and chromatographing derivatives like 6,7-dimethoxy-2-methylquinoxaline, which is closely related to the target compound, provide foundational knowledge for understanding its synthesis (McLellan & Thornalley, 1992).
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-2,3-dimethylquinoxaline is crucial for its chemical behavior and interactions. Studies on similar compounds, like the hydrogen-bonded charge-transfer complex of 2,3-dimethylquinoxaline, reveal the importance of molecular interactions and structure in defining the compound's properties (Murugesan, Saravanabhavan, & Sekar, 2014). These insights are directly applicable to understanding the molecular structure of 6,7-Dimethoxy-2,3-dimethylquinoxaline.
Chemical Reactions and Properties
The chemical reactivity of 6,7-Dimethoxy-2,3-dimethylquinoxaline is influenced by its molecular structure. For example, the synthesis and reactivity studies of similar quinoxaline derivatives shed light on the potential chemical behaviors of the target compound, such as its ability to undergo various cycloaddition reactions or participate in charge-transfer complexes (Davydov et al., 1995).
Physical Properties Analysis
The physical properties of 6,7-Dimethoxy-2,3-dimethylquinoxaline, such as solubility, melting point, and stability, are crucial for its application in different fields. These properties can be inferred from studies on closely related compounds, where the synthesis and characterization provide essential data on their physical behavior (Xi, 2011).
Chemical Properties Analysis
The chemical properties of 6,7-Dimethoxy-2,3-dimethylquinoxaline, including its reactivity with other compounds, potential for forming derivatives, and participation in chemical reactions, are central to its utility in scientific research. The synthesis and study of derivatives like 6,7-dimethoxy-4-methylquinoline provide a foundation for understanding the chemical properties and reactivity of the target compound (Roberts et al., 1997).
Scientific Research Applications
Anticonvulsant Activity : Compounds like 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline show significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).
Analgesic and Anti-Inflammatory Effects : Derivatives such as 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit promising analgesic and anti-inflammatory effects, indicating potential as a new non-narcotic analgesic (Rakhmanova et al., 2022).
P-glycoprotein (P-gp) Activity Separation : Deconstructing the 6,7-dimethoxytetrahydroisoquinoline moiety in mixed 2/P-gp agents can lead to the development of P-gp selective agents without 2 receptor affinity (Pati et al., 2015).
Modeling Biological Activity : Dissociative electron capture spectroscopy and density functional theory can accurately model the biological activity of quinoxalin derivatives, which are widely used in medicine and the food industry (Tayupov et al., 2021).
Antimicrobial Properties : Compounds such as 2,6-dimethoxy-1,4-benzoquinone and its analogues have been found to show antimicrobial activity against various food-borne bacteria, making them useful as food supplemental agents (Park et al., 2014).
Antimalarial Activity : Compounds like 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine exhibit high antimalarial activity, showing promise as drug leads (Mizukawa et al., 2021).
Antifungal Activity : Derivatives of 2,3-dimethylquinoxaline have shown promising antifungal activity against a wide range of pathogenic fungi, including potential in treating oral candidiasis in mice models (Alfadil et al., 2021).
Pesticidal Activity : Some synthesized compounds show herbicidal, insecticidal, and fungicidal activities against various plants, indicating potential as plant protection products (Pyrko, 2022).
Photovoltaic Performance : Quinoxaline-functionalized C60 derivatives, such as TQMA and TQBA, have shown promising performance in organic solar cells, suggesting potential for improved power conversion efficiency (Chen et al., 2014).
Antiproliferative Potential : Compounds like 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid have shown notable antiproliferative potential and protective action on liver tissues, warranting further investigation for anticancer therapy (Kumar et al., 2017).
Safety And Hazards
6,7-Dimethoxy-2,3-dimethylquinoxaline is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It has the signal word ‘Warning’ and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6,7-dimethoxy-2,3-dimethylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXTDPRBHCJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186100 | |
Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2,3-dimethylquinoxaline | |
CAS RN |
32388-00-4 | |
Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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